(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester
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Overview
Description
(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is an organoboron compound with the molecular formula C10H19BO3. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both hydroxyl and boronic ester functional groups makes it a versatile intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester typically involves the reaction of (Z)-4-hydroxy-2-buten-2-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and bases such as triethylamine (TEA) are employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Boranes.
Substitution: Tosylates or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in the development of enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its ability to form stable boron-carbon bonds makes it useful in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes and other proteins, making it useful in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Uniqueness
(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is unique due to the presence of both hydroxyl and boronic ester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its (Z)-configuration provides specific stereochemical properties that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h6,12H,7H2,1-5H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHUQAJHVXMJC-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CO)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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